5-[({[2-Chloro-4-(trifluoromethyl)phenyl]sulfonyl}acetyl)amino]-2-hydroxybenzoic acid
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Overview
Description
5-{2-[2-CHLORO-4-(TRIFLUOROMETHYL)BENZENESULFONYL]ACETAMIDO}-2-HYDROXYBENZOIC ACID is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure includes a benzenesulfonyl group, a trifluoromethyl group, and a hydroxybenzoic acid moiety, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[2-CHLORO-4-(TRIFLUOROMETHYL)BENZENESULFONYL]ACETAMIDO}-2-HYDROXYBENZOIC ACID typically involves multiple steps, including the introduction of the chlorobenzene and trifluoromethyl groups. One common method involves the reaction of 2-chloro-4-(trifluoromethyl)benzenesulfonyl chloride with 2-hydroxybenzoic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to remove any impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-{2-[2-CHLORO-4-(TRIFLUOROMETHYL)BENZENESULFONYL]ACETAMIDO}-2-HYDROXYBENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The hydroxybenzoic acid moiety can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
5-{2-[2-CHLORO-4-(TRIFLUOROMETHYL)BENZENESULFONYL]ACETAMIDO}-2-HYDROXYBENZOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-{2-[2-CHLORO-4-(TRIFLUOROMETHYL)BENZENESULFONYL]ACETAMIDO}-2-HYDROXYBENZOIC ACID involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or proteins, potentially inhibiting their activity. The trifluoromethyl group may enhance the compound’s binding affinity and stability, contributing to its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
5-{2-[2-CHLORO-4-(TRIFLUOROMETHYL)PHENOXY]-2-NITROBENZOIC ACID: This compound shares a similar structure but includes a phenoxy group instead of a benzenesulfonyl group.
2-CHLORO-4-(TRIFLUOROMETHYL)BENZENESULFONYL CHLORIDE: This compound is a precursor in the synthesis of the target compound.
Uniqueness
5-{2-[2-CHLORO-4-(TRIFLUOROMETHYL)BENZENESULFONYL]ACETAMIDO}-2-HYDROXYBENZOIC ACID is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C16H11ClF3NO6S |
---|---|
Molecular Weight |
437.8 g/mol |
IUPAC Name |
5-[[2-[2-chloro-4-(trifluoromethyl)phenyl]sulfonylacetyl]amino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C16H11ClF3NO6S/c17-11-5-8(16(18,19)20)1-4-13(11)28(26,27)7-14(23)21-9-2-3-12(22)10(6-9)15(24)25/h1-6,22H,7H2,(H,21,23)(H,24,25) |
InChI Key |
RMMBUZNWGAGDEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)S(=O)(=O)CC(=O)NC2=CC(=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
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